2-chloro-3,4-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide
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Overview
Description
2-chloro-3,4-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide is a chemical compound with a complex structure that includes chloro, difluoro, and methylsulfonyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3,4-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide typically involves multiple steps. One common method starts with the chlorination of a benzene derivative, followed by the introduction of difluoro groups through a fluorination reaction. The methylsulfonyl group is then added via a sulfonation reaction. Finally, the benzamide core is formed through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3,4-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-chloro-3,4-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-3,4-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3,4-difluoro-phenyl)-benzamide
- 2-(4-methylsulfonyl phenyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-3,4-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide has unique properties due to the presence of both chloro and difluoro groups, which can influence its reactivity and interactions with biological targets
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H10ClF2NO3S |
---|---|
Molecular Weight |
345.7 g/mol |
IUPAC Name |
2-chloro-3,4-difluoro-N-(3-methylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C14H10ClF2NO3S/c1-22(20,21)9-4-2-3-8(7-9)18-14(19)10-5-6-11(16)13(17)12(10)15/h2-7H,1H3,(H,18,19) |
InChI Key |
MAJIJOKGZUZOMB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=C(C(=C(C=C2)F)F)Cl |
Origin of Product |
United States |
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